3-Amino-7-bromo-1,2,4-benzotriazine
Overview
Description
3-Amino-7-bromo-1,2,4-benzotriazine is a chemical compound with the linear formula C7H5BrN4O . It has a molecular weight of 241.048 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5BrN4O . The molecule has a density of 2.09±0.1 g/cm3 (Predicted) .Physical and Chemical Properties Analysis
This compound has a predicted density of 2.09±0.1 g/cm3 . It has a predicted boiling point of 483.8±37.0 °C and a decomposition point at 294-295 °C .Scientific Research Applications
Antitumor Activity and Mechanism of Action
"3-Amino-7-bromo-1,2,4-benzotriazine" derivatives, such as tirapazamine, have been extensively studied for their antitumor properties. These compounds are known to selectively cause DNA damage in hypoxic tumor cells, a characteristic beneficial for targeting solid tumors that often contain hypoxic regions resistant to conventional treatments. Studies have shown that these derivatives generate oxidizing radicals upon one-electron reduction, leading to DNA strand breaks and cell death in hypoxic conditions. The underlying mechanism involves the formation of benzotriazinyl radicals that can further oxidize DNA and other organic substrates, indicating a complex pathway of redox reactions contributing to their cytotoxic effects under hypoxia (Anderson et al., 2003), (Shinde et al., 2004).
DNA Damage Mechanism
Research into the initiation of DNA strand cleavage by "this compound" derivatives has provided insights into the potential mechanisms of action. One study explored the DNA-cleaving properties of these compounds, proposing that the generation of hydroxyl radicals or benzotriazinyl radicals could be responsible for the observed DNA damage. This research highlights the significance of understanding the precise chemical interactions leading to the therapeutic effects of benzotriazine derivatives (Junnotula et al., 2009).
Synthetic Applications
The synthetic versatility of "this compound" is evident in its use as a precursor for the development of new chemical entities with potential biological activities. For instance, its derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating the compound's utility beyond antitumor research. This highlights the broader implications of "this compound" in drug discovery and development (Patel et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds interact with cellular components under hypoxic conditions .
Mode of Action
3-Amino-7-bromo-1,2,4-benzotriazine is believed to function similarly to its analog, tirapazamine . Tirapazamine is converted into a toxic radical at low oxygen concentrations, a condition common in solid human tumors . This suggests that this compound may also be activated under hypoxic conditions and interact with its targets to exert cytotoxic effects .
Biochemical Pathways
Based on its structural similarity to tirapazamine, it may be involved in pathways related to hypoxia and tumor cell death .
Result of Action
Based on its structural similarity to tirapazamine, it may induce cytotoxicity in hypoxic tumor cells .
Action Environment
Environmental factors such as oxygen levels may influence the action, efficacy, and stability of this compound . Specifically, low oxygen conditions (hypoxia) found in solid tumors may activate the compound, enhancing its cytotoxic effects .
Future Directions
While specific future directions for 3-Amino-7-bromo-1,2,4-benzotriazine are not available, it’s worth noting that compounds like it are being explored for their potential in cancer therapy . Hypoxia-activated prodrugs (HAPs) like TPZ are selectively activated under hypoxic conditions and can accurately target the hypoxic regions of solid tumors . Both single-agent and combined use with other drugs have shown promising antitumor effects .
Biochemical Analysis
Biochemical Properties
It is known that some analogues of 1,2,4-benzotriazine exhibit potential therapeutic effects and may be considered as lead structures for application in numerous areas of medicinal chemistry .
Cellular Effects
It is known that some analogues of 1,2,4-benzotriazine have shown anti-tumor effects against sarcoma due to their activities as inhibitors of Src kinases .
Molecular Mechanism
It is known that some analogues of 1,2,4-benzotriazine induce hypoxia-selective cytotoxicity, which is seen as a way forward to develop clinically useful bioreductive drugs against chemo- and radiation-resistant hypoxic tumor cells .
Properties
IUPAC Name |
7-bromo-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHEZITGZIITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312349 | |
Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500889-65-6 | |
Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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